molecular formula C17H18N2O6 B1421545 Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1219798-99-8

Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1421545
CAS RN: 1219798-99-8
M. Wt: 350.36 g/mol
InChI Key: HYIMSNHJOBLJNT-KDWZCNHSSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 168°C (decomposition) .
  • Spectroscopic Data : Available NMR, FTIR, Raman, and MS spectra .

Scientific Research Applications

1. Environmental Impact and Public Health


Studies have shown that environmental exposure to certain pesticides, including organophosphorus and pyrethroid compounds, which can share structural similarities with the compound , is a significant concern. For example, a study in South Australia revealed widespread chronic exposure to these insecticides in children, with evidence of exposure to more than one chemical and to chemicals from both organophosphorus and pyrethroid groups being common in the studied population (Babina et al., 2012).

2. Synthetic Musks in Household Products


Synthetic musks, some of which may have structural components similar to the compound , are commonly used in various household products. A study on the levels of synthetic musk fragrances in human milk samples from Eastern China indicated that these compounds, including musk xylene and musk ketone, were found in most samples, with HHCB being the dominant component. This study highlights the extent of human exposure to these compounds, which are used as additives in many consumer products (Zhang et al., 2011).

3. Nitrosamines in Water Technology


Nitrosamines, such as N-nitrosodimethylamine (NDMA), which may share structural features with the compound , are a significant concern in water technology due to their formation as disinfection by-products in chloraminated waters and their high potential danger to consumer health. A comprehensive review of these compounds in water, their occurrence, precursors, and attempts to remove them from water has been provided, highlighting the importance of understanding the mechanisms of nitrosamine formation and removal in water technology (Nawrocki & Andrzejewski, 2011).

4. Photosensitive Protecting Groups in Synthetic Chemistry


Photosensitive protecting groups such as 2-nitrobenzyl and 3-nitrophenyl, which may be structurally related to the compound , have been increasingly utilized in synthetic chemistry. A review of the literature up to 1973 shows the promising future application of these groups in synthetic chemistry, demonstrating their potential utility in the development of new synthetic methodologies (Amit, Zehavi & Patchornik, 1974).

Safety and Hazards

  • WGK Classification : WGK 3 (harmful to aquatic life) .
  • Flash Point : Not applicable (non-combustible) .
  • Personal Protective Equipment : Use dust masks (N95), eyeshields, and gloves when handling .

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIMSNHJOBLJNT-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678659
Record name Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219798-99-8
Record name Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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